Prodipine hydrochloride

Description

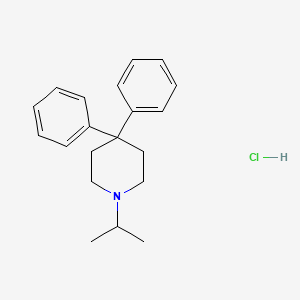

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-diphenyl-1-propan-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCBOUXJVGNRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31314-39-3 | |

| Record name | Prodipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRODIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89CCP8Z2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Prodipine Hydrochloride

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mechanism of action of Prodipine hydrochloride, a compound that has been a subject of scientific investigation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its biological interactions.

Executive Summary

Prodipine hydrochloride is a diphenyl-phosphonate derivative that has been primarily identified as a potent and irreversible inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. While early research explored its potential as an antiparkinsonian agent due to observed effects on catecholamine levels, the most robust and well-documented mechanism of action is its inhibition of DPP-IV. This guide will delve into the specifics of this primary mechanism, supported by quantitative data, experimental methodologies, and visual representations of the involved biological pathways.

Core Mechanism of Action: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Prodipine hydrochloride functions as a slow-binding, irreversible inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as CD26.[1] DPP-IV is a serine protease that plays a crucial role in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby regulating blood glucose levels.

By irreversibly inhibiting DPP-IV, Prodipine hydrochloride prevents the breakdown of GLP-1 and GIP. This leads to an increase in the circulating levels and duration of action of these incretins, ultimately resulting in enhanced insulin secretion and improved glucose control.[2]

Quantitative Analysis of DPP-IV Inhibition

The inhibitory potency of Prodipine hydrochloride against DPP-IV has been quantified in studies using rabbit models. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme Source | IC50 Value (µM) | Reference |

| Purified Rabbit DPP-IV | 4.5 | [2][3][4] |

| Rabbit Plasma DPP-IV | 30 | [2][3][4] |

Signaling Pathway of Prodipine Hydrochloride Action

The mechanism of action of Prodipine hydrochloride can be visualized through the following signaling pathway, which illustrates the cascade of events following DPP-IV inhibition.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of Prodipine hydrochloride.

In Vivo DPP-IV Inhibition Assay in Rabbits

This protocol describes the in vivo assessment of Prodipine hydrochloride's effect on plasma and tissue DPP-IV activity.

Animals: Male rabbits weighing 3-4 kg.[1]

Procedure:

-

A single intravenous injection of Prodipine hydrochloride (doses of 1, 5, or 10 mg) or saline (control) is administered.[1]

-

Blood samples are collected at various time points post-injection.

-

Plasma is separated by centrifugation.

-

Tissues (circulating mononuclear cells, kidney cortex, thymus, spleen, lung, and liver) are collected after a specified duration.[1]

-

DPP-IV activity in plasma and tissue homogenates is measured using a chromogenic or fluorogenic substrate assay.[1]

Workflow Diagram:

In Vitro DPP-IV Inhibition Assay

This protocol outlines the in vitro determination of the IC50 value of Prodipine hydrochloride.

Materials:

-

Purified DPP-IV enzyme or plasma containing DPP-IV.

-

DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate).

-

Prodipine hydrochloride at various concentrations.

-

Assay buffer.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

The DPP-IV enzyme or plasma is pre-incubated with varying concentrations of Prodipine hydrochloride in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the DPP-IV substrate.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The absorbance or fluorescence is measured at specific time intervals using a microplate reader.

-

The IC50 value is calculated from the dose-response curve of enzyme inhibition.

Logical Relationship Diagram:

Historical Context: Investigation as an Antiparkinsonian Agent

Early research into Prodipine hydrochloride explored its potential as a treatment for Parkinson's disease.[5] These investigations were based on observations that the compound and its analogue, budipine, could stimulate the catecholaminergic system and increase levels of dopamine, norepinephrine, and serotonin in animal models. However, the precise mechanism for these effects was not fully elucidated, and the development of Prodipine for this indication was not pursued, in part due to side effects. The primary and more definitively established mechanism of action for Prodipine hydrochloride remains its inhibition of DPP-IV.

Conclusion

Prodipine hydrochloride's core mechanism of action in biological systems is the potent and irreversible inhibition of dipeptidyl peptidase IV. This activity leads to an elevation of incretin hormone levels, which in turn enhances glucose-dependent insulin secretion. The quantitative data and experimental protocols provided in this guide offer a robust framework for understanding and further investigating the pharmacological profile of this compound. While its historical association with antiparkinsonian research is noted, the well-defined and quantifiable inhibition of DPP-IV represents the central tenet of its biological function. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of DPP-IV inhibitors and related metabolic pathways.

References

- 1. In vivo inhibition of dipeptidyl peptidase IV activity by pro-pro-diphenyl-phosphonate (Prodipine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Prodipine hydrochloride | 31314-39-3 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prodipine hydrochloride | TargetMol [targetmol.com]

- 5. [Comparison between the effects of L-dopa, prodipine and amantadine on the serum and CSF amino acid levels in Parkinson's disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prodipine Hydrochloride in Neuroscience and Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodipine hydrochloride, a selective and high-affinity sigma-1 receptor (S1R) agonist, is emerging as a promising therapeutic candidate for a range of neurodegenerative disorders. Initially investigated for its dopamine-stabilizing properties, recent research has illuminated its primary mechanism of action through the S1R, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. This technical guide provides an in-depth overview of the core pharmacology of pridopidine, its modulation of key neuroprotective signaling pathways, and its demonstrated efficacy in preclinical models of Huntington's disease (HD) and Alzheimer's disease (AD). Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Introduction

Neurodegenerative diseases, such as Huntington's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the disruption of cellular homeostasis, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired neurotrophic factor signaling. Prodipine hydrochloride (hereafter referred to as pridopidine) has garnered significant attention for its potential to address these multifaceted pathological processes. Its high affinity for the sigma-1 receptor (S1R) positions it as a modulator of critical cellular pathways that are often dysregulated in neurodegeneration. This document serves as a comprehensive resource for researchers, outlining the scientific rationale and experimental basis for the investigation of pridopidine in neuroscience and neurodegenerative disease research.

Core Pharmacology and Mechanism of Action

Pridopidine's primary molecular target is the S1R, an intracellular chaperone protein that plays a crucial role in regulating calcium homeostasis, mitochondrial function, and ER stress.

Receptor Binding Affinity

Pridopidine exhibits high and selective affinity for the S1R, with significantly lower affinity for the dopamine D2 receptor, which was its initially presumed target. This high selectivity for S1R is critical to its neuroprotective effects.

| Receptor | Species | Ki (nM) | Reference |

| Sigma-1 Receptor (S1R) | Rat | 70-80 | [1] |

| Sigma-1 Receptor (S1R) | Human | 81.7 | [2] |

| Dopamine D2 Receptor (D2R) | Rat | ~7520 | [3] |

Table 1: Receptor Binding Affinities of Pridopidine. This table summarizes the binding affinities (Ki) of pridopidine for the sigma-1 receptor and dopamine D2 receptor in different species.

Sigma-1 Receptor Occupancy

In vivo studies have confirmed that behaviorally relevant doses of pridopidine lead to high occupancy of the S1R in the brain, with negligible engagement of the D2R.

| Dose (mg/kg) | S1R Occupancy (%) | D2R Occupancy (%) | Reference |

| 3 | 57 ± 2 | Negligible | [3] |

| 15 | 85 ± 2 | Negligible | [3] |

| 60 | - | 44-66 | [3] |

Table 2: In Vivo Receptor Occupancy of Pridopidine in Rats. This table shows the percentage of sigma-1 and dopamine D2 receptor occupancy in the rat brain at different doses of pridopidine.

Key Signaling Pathways Modulated by Pridopidine

Pridopidine's engagement of the S1R initiates a cascade of downstream signaling events that are crucial for neuronal survival and function.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Pridopidine has been shown to upregulate the BDNF signaling pathway.

Caption: Pridopidine-mediated activation of the BDNF/TrkB signaling pathway.

PI3K/Akt and MAPK/ERK Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways are downstream effectors of BDNF/TrkB signaling and are central to cell survival and proliferation. Pridopidine treatment leads to the activation of these pro-survival pathways.

| Pathway | Effect of Pridopidine | Reference |

| PI3K/Akt | Upregulation/Activation | [4] |

| MAPK/ERK | Upregulation/Activation | [4] |

Table 3: Pridopidine's Effect on Pro-survival Signaling Pathways. This table summarizes the impact of pridopidine on the PI3K/Akt and MAPK/ERK signaling cascades.

Neuroprotective Effects in Disease Models

Pridopidine has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.

Huntington's Disease (HD)

In models of HD, pridopidine has been shown to mitigate mutant huntingtin (mHtt) toxicity, improve mitochondrial function, and reduce ER stress.

| Parameter | Model | Effect of Pridopidine | Quantitative Data | Reference |

| Mitochondrial Respiration | YAC128 neurons | Enhanced maximal respiration | p = 0.0061 (1 µM), p = 0.002 (5 µM) | [5] |

| ATP Production | YAC128 neurons | Increased | p = 0.0358 (5 µM) | [5] |

| Mitochondrial H2O2 Levels | YAC128 cortical neurons | Reduced | Significantly reduced back to WT levels | [6] |

Table 4: Effect of Pridopidine on Mitochondrial Function in HD Models. This table presents the quantitative effects of pridopidine on key mitochondrial parameters in cellular models of Huntington's disease.

Pridopidine alleviates ER stress by reducing the expression of key stress markers.

| ER Stress Marker | Model | Effect of Pridopidine | Quantitative Data | Reference |

| Phosphorylated eIF2α | HEK293 cells with mHtt | Reduced | p < 0.01 | [7] |

| CHOP | HEK293 cells with mHtt | Reduced | p < 0.05 | [7] |

| GADD34 | HEK293 cells with mHtt | Reduced | p < 0.01 | [7] |

Table 5: Pridopidine-mediated Reduction of ER Stress Markers in an HD Model. This table shows the significant reduction in the levels of key ER stress markers following pridopidine treatment.

Alzheimer's Disease (AD)

In preclinical models of AD, pridopidine has been shown to protect against excitotoxicity, reduce oxidative stress, and improve cognitive function.

| Stressor | Model | Pridopidine Concentration | Neuroprotective Effect | Reference |

| NMDA | Primary neuronal cultures | Concentration-dependent | Exhibited neuroprotection | [4] |

| H2O2 | Primary neuronal cultures | 70 nM | ~42% reduction in carbonylated proteins | [4] |

Table 6: Neuroprotective Effects of Pridopidine in In Vitro AD Models. This table summarizes the protective effects of pridopidine against NMDA-induced excitotoxicity and H2O2-induced oxidative stress.

In the APP/PS1 mouse model of AD, intraperitoneal administration of pridopidine (1.5 mg/kg/day) diminished spatial learning and memory deficits in the Morris water maze test.[4] This cognitive improvement was associated with the activation of the PI3K/Akt pathway.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of pridopidine.

In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)

Caption: Experimental workflow for an in vitro neuroprotection assay.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of pridopidine for a specified duration (e.g., 1-2 hours).

-

Excitotoxic Insult: N-methyl-D-aspartate (NMDA) is added to the culture medium to induce excitotoxicity.

-

Incubation: Cells are incubated for 24 hours.

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of pridopidine-treated cells to that of untreated, NMDA-exposed cells.

Western Blotting for Signaling Pathway Analysis

Methodology:

-

Cell Lysis: Neuronal cells treated with or without pridopidine are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, synaptophysin, PSD-95).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and untreated neuronal cells or brain tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The expression levels of target genes (e.g., BDNF, D1R, GR) are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or Actin) used for normalization.

Morris Water Maze for Cognitive Assessment in APP/PS1 Mice

Methodology:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

-

Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between pridopidine-treated and vehicle-treated APP/PS1 mice.

Clinical Development and Future Directions

Pridopidine is currently in clinical development for the treatment of Huntington's disease and amyotrophic lateral sclerosis (ALS). The PROOF-HD phase 3 trial, while not meeting its primary endpoint in the overall population, showed significant benefits in patients not taking antidopaminergic medications, particularly in improving scores on the composite Unified Huntington's Disease Rating Scale (cUHDRS).[3][8][9][10] These findings are encouraging and have prompted plans for a new Phase 3 study.[8]

Future research should continue to explore the full therapeutic potential of pridopidine in a broader range of neurodegenerative and psychiatric disorders where S1R dysfunction is implicated. Further elucidation of the downstream targets of pridopidine-activated signaling pathways will be crucial for a comprehensive understanding of its neuroprotective mechanisms and for the identification of novel biomarkers of treatment response.

Conclusion

Prodipine hydrochloride represents a novel and promising therapeutic strategy for neurodegenerative diseases. Its selective activation of the sigma-1 receptor triggers a cascade of neuroprotective signaling pathways that counteract key pathological processes such as impaired BDNF signaling, mitochondrial dysfunction, and ER stress. The quantitative data and experimental methodologies presented in this technical guide provide a solid foundation for the continued investigation and development of pridopidine as a disease-modifying therapy for Huntington's disease, Alzheimer's disease, and other debilitating neurological disorders.

References

- 1. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]

- 2. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Pridopidine Promotes Synaptogenesis and Reduces Spatial Memory Deficits in the Alzheimer’s Disease APP/PS1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20210220342A1 - Pridopidine for the treatment of mitochondrial-associated diseases and disorders and endoplasmic reticulum (er) stress - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 9. Pridopidine Shows Promising Long-Term Benefits for Huntington's Disease Patients Not on Antidopaminergic Medications [trial.medpath.com]

- 10. J008 The phase 3 proof-hd trial demonstrates benefits of pridopidine on progression in Huntington Disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

The Predecessor's Tale: A Technical Guide to the Historical Context and Development of Prodipine as an Antiparkinsonian Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodipine (developmental code name BY-101) stands as a pivotal, albeit unmarketed, chapter in the development of antiparkinsonian agents. As the direct predecessor to the more clinically successful budipine, this 4,4-diphenylpiperidine derivative demonstrated early efficacy in treating Parkinson's disease. However, its clinical development was ultimately halted due to a challenging side-effect profile, particularly gastrointestinal distress and hypotension with oral administration.[1] This technical guide delves into the historical context, preclinical and clinical observations, and the inferred mechanism of action of prodipine, drawing upon data from its successor and related compounds to construct a comprehensive overview for researchers in neuropharmacology and drug development.

Introduction: The Quest for New Antiparkinsonian Therapies

The mid-20th century saw a burgeoning effort to develop novel therapeutic strategies for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The foundational therapies of the era, primarily levodopa, while revolutionary, were associated with long-term complications, including motor fluctuations and dyskinesias. This spurred the search for alternative or adjunctive treatments that could provide symptomatic relief with a more favorable side-effect profile. Within this context, the 4,4-diphenylpiperidine series of compounds emerged as a promising class of molecules, leading to the investigation of prodipine.

Historical Development of Prodipine

Prodipine was identified as a compound with potential antiparkinsonian properties and was found to be effective in the treatment of Parkinson's disease.[1] However, its journey from the laboratory to the clinic was curtailed by significant adverse effects. Notably, oral administration of prodipine was poorly tolerated, leading to nausea, vomiting, and hypotension, which necessitated intravenous administration.[1]

This challenging side-effect profile led to the development of a close structural analog, budipine, which exhibited a more favorable tolerability profile and subsequently underwent more extensive clinical investigation.[1] Prodipine is thus best understood as a foundational molecule whose development paved the way for its more successful successor.

Inferred Pharmacological Profile and Mechanism of Action

While the precise mechanism of action of prodipine was never fully elucidated, insights can be gleaned from the more extensively studied budipine and other 4,4-diphenylpiperidine derivatives. Prodipine has been described as a "central stimulant" and is noted to have a greater propensity for inducing hyperactivity compared to budipine.[1] The pharmacology of this class of compounds is believed to be multifactorial.

Based on the known actions of budipine, the proposed mechanisms for prodipine likely involve a combination of the following pathways:

-

Indirect Dopaminergic Effects: Stimulation of the catecholaminergic system appears to be a key feature. This is likely achieved through a combination of facilitating dopamine release, inhibiting its reuptake, and potentially inhibiting monoamine oxidase B (MAO-B), the enzyme responsible for dopamine degradation.[2]

-

NMDA Receptor Antagonism: Budipine has been characterized as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] This action could contribute to its antiparkinsonian effects by modulating glutamatergic hyperactivity in the basal ganglia, a downstream consequence of dopamine depletion.

-

Anticholinergic Activity: While likely weaker than traditional anticholinergic drugs, some antimuscarinic action may contribute to the overall therapeutic profile, particularly in alleviating tremor.[2]

-

Modulation of Other Neurotransmitter Systems: There is evidence to suggest that 4,4-diphenylpiperidine derivatives may also influence serotonergic and GABAergic systems.[2][3]

The following diagram illustrates the potential multi-target mechanism of action for Prodipine, inferred from the known pharmacology of Budipine.

References

- 1. Prodipine - Wikipedia [en.wikipedia.org]

- 2. Multiple mechanisms of action: the pharmacological profile of budipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of existing literature on Prodipine hydrochloride studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodipine hydrochloride, with the developmental code name BY-101, is an experimental antiparkinsonian agent belonging to the 4,4-diphenylpiperidine series of compounds. It is notable as the precursor to the more extensively studied drug, budipine. While showing initial promise in the treatment of Parkinson's disease, Prodipine was never commercially marketed primarily due to significant adverse effects associated with its oral administration. This technical guide provides a comprehensive review of the existing, albeit limited, literature on Prodipine hydrochloride, summarizing its pharmacological profile, putative mechanism of action, and the available experimental data.

Pharmacological Profile and Clinical Observations

Prodipine was identified as an effective agent for managing symptoms of Parkinson's disease in early studies. However, its clinical development was hampered by a poor side-effect profile.

Key Observations:

-

Efficacy: An unpublished study from the Elena Klinik in Kassel (1977) suggested that Prodipine was effective in treating Parkinson's disease.[1]

-

Adverse Effects: Oral administration of Prodipine hydrochloride led to severe gastrointestinal issues, including nausea and vomiting, as well as hypotension.[1] Consequently, the drug was only tolerated when administered intravenously.[1]

-

Central Nervous System Effects: Prodipine has been described as a "central stimulant" and is noted to have a greater tendency to induce hyperactivity compared to its successor, budipine.[1]

Quantitative Data

The publicly available quantitative data for Prodipine hydrochloride is exceptionally scarce. The primary data point found in the literature is an IC50 value related to Dipeptidyl Peptidase IV (DPP-IV) inhibition. It is important to note that this activity may not be its primary mechanism of action in the context of Parkinson's disease and could be an off-target effect or a point of confusion in the literature with other compounds.

| Target Enzyme | Source | IC50 |

| Dipeptidyl Peptidase IV (DPP-IV) | Rabbit (purified) | 4.5 µM |

| Dipeptidyl Peptidase IV (DPP-IV) | Rabbit (plasma) | 30 µM |

Experimental Protocols

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Prodipine hydrochloride has not been definitively elucidated. However, the available evidence strongly suggests that its therapeutic effects in Parkinson's disease are mediated through the stimulation of the catecholaminergic system. This is largely inferred from studies on its successor, budipine, and direct, albeit limited, descriptions of Prodipine's effects.

Key Putative Mechanisms:

-

Catecholamine Enhancement: Prodipine is believed to increase the levels of dopamine, norepinephrine, and serotonin in the brain.[1] This effect was particularly noted in animals treated with reserpine, a monoamine-depleting agent.[1]

-

No Direct MAO or D2 Interaction: Studies on related compounds suggest that Prodipine does not directly inhibit monoamine oxidase (MAO) or interact with dopamine D2 receptors.[1]

Based on this, a putative signaling pathway for Prodipine's action can be visualized as follows:

Discrepancies in the Literature

There is conflicting information in some databases suggesting that Prodipine hydrochloride acts as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, a mechanism typically associated with antidiabetic medications.[2][3] This is in contrast to the primary literature that identifies it as a centrally acting antiparkinsonian agent that modulates the catecholaminergic system.[1] The available IC50 values for DPP-IV inhibition may represent a secondary or off-target effect, or it could be a misattribution. Given that Prodipine's development was focused on Parkinson's disease, the catecholaminergic hypothesis is the more probable primary mechanism of action.

Conclusion and Future Directions

Prodipine hydrochloride is an early-stage experimental drug that, despite showing efficacy in treating Parkinson's disease, was ultimately abandoned due to a challenging side-effect profile. The available literature is sparse, and much of its pharmacological profile is inferred from its relationship to budipine. The conflicting reports on its mechanism of action (catecholaminergic stimulant vs. DPP-IV inhibitor) warrant further investigation, should there be renewed interest in this compound or its derivatives. For drug development professionals, the story of Prodipine serves as a case study in the importance of drug tolerance and the challenges of oral bioavailability in the development of centrally acting agents. Future research could focus on structural modifications of the 4,4-diphenylpiperidine scaffold to retain efficacy while improving the safety and tolerability profile.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Prodipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodipine hydrochloride is an experimental diphenylpiperidine derivative that has been investigated for its potential as an antiparkinsonian agent.[1] Although it showed efficacy in preclinical studies, its development was halted due to side effects, and it was never marketed.[1] These application notes provide an overview of the known in vivo experimental data and protocols for researchers interested in studying Prodipine hydrochloride. It is important to note that publicly available information is limited due to the drug's experimental nature.

Mechanism of Action

The precise mechanism of action for Prodipine is not fully understood. It is classified as a central stimulant and is thought to exert its antiparkinsonian effects by stimulating the catecholaminergic system. This leads to increased levels of dopamine, norepinephrine, and serotonin in the brain.[1] Additionally, in vivo studies have demonstrated that Prodipine is a potent and long-lasting inhibitor of Dipeptidyl peptidase IV (DPP IV).[2]

Proposed Signaling Pathway

Caption: High-level overview of Prodipine's proposed mechanism.

Data Presentation

In Vivo DPP IV Inhibition

The following table summarizes the results from an in vivo study assessing the effect of Prodipine hydrochloride on plasma DPP IV activity in rabbits.[2]

| Animal Model | Dose (Intravenous) | Observation Period | Key Findings |

| Male New Zealand White Rabbits | 1 mg, 5 mg, 10 mg | 24 hours to 40 days | Profound and long-lasting inhibition of plasma DPP IV activity. After 1 hour, activity decreased to less than 20% of the pre-injection value and remained suppressed for 24 hours. It took 5 to 8 days for 50% recovery of DPP IV activity and over 20 days for complete recovery. |

Pharmacokinetic Parameters (Hypothetical)

| Parameter | Description | Value |

| Cmax | Maximum plasma concentration | Data not available |

| Tmax | Time to reach Cmax | Data not available |

| AUC | Area under the plasma concentration-time curve | Data not available |

| t1/2 | Elimination half-life | Data not available |

| Cl | Clearance | Data not available |

| Vd | Volume of distribution | Data not available |

Toxicological Profile

Detailed toxicology studies with LD50 values are not publicly available. The known side effects observed in early studies are summarized below.[1]

| Adverse Effect | Route of Administration | Notes |

| Nausea and Vomiting | Oral | Significant, leading to poor tolerability. |

| Hypotension | Oral and Intravenous | A noted side effect. |

| Hyperactivity | General | Described as having a greater tendency to induce hyperactivity compared to its analogue, Budipine. |

Experimental Protocols

Protocol 1: In Vivo Inhibition of Plasma DPP IV Activity in Rabbits

This protocol is based on the study by De Meester et al. (1997).[2]

Objective: To determine the in vivo effect of Prodipine hydrochloride on plasma Dipeptidyl peptidase IV (DPP IV) activity.

Materials:

-

Prodipine hydrochloride

-

Saline solution (0.9% NaCl)

-

Male New Zealand white rabbits (3-4 kg)

-

Syringes and needles for intravenous injection

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Fluorogenic substrate for DPP IV activity assay (e.g., Gly-Pro-4-methoxy-2-naphthylamide)

Experimental Workflow:

Caption: Workflow for in vivo DPP IV inhibition study.

Procedure:

-

Animal Preparation: Acclimatize male New Zealand white rabbits to the laboratory conditions.

-

Baseline Blood Collection: Collect a baseline blood sample from the marginal ear vein 5 minutes prior to injection.

-

Drug Administration: Administer a single intravenous bolus injection of either saline (control) or Prodipine hydrochloride at doses of 1, 5, or 10 mg.

-

Post-Treatment Blood Collection: Collect blood samples at specified time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 24 hours, and at regular intervals for long-term studies).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

DPP IV Activity Assay: Determine the DPP IV activity in the plasma samples using a suitable fluorogenic substrate.

-

Data Analysis: Compare the DPP IV activity at different time points to the baseline values for each treatment group.

Protocol 2: General Protocol for Assessing Antiparkinsonian Activity in a 6-OHDA Rat Model

This is a generalized protocol for assessing the efficacy of an antiparkinsonian drug like Prodipine. Specific parameters would need to be optimized.

Objective: To evaluate the potential of Prodipine hydrochloride to alleviate motor deficits in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Materials:

-

Prodipine hydrochloride

-

6-hydroxydopamine (6-OHDA)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Male Wistar or Sprague-Dawley rats

-

Apomorphine or amphetamine for rotational behavior testing

-

Cylinder test apparatus

Procedure:

-

6-OHDA Lesioning:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra to induce degeneration of dopaminergic neurons on one side of the brain.

-

Allow the animals to recover for at least 2-3 weeks.

-

-

Confirmation of Lesion:

-

Administer a dopamine agonist like apomorphine or amphetamine.

-

Measure the resulting rotational behavior. A significant number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations confirms a successful lesion.

-

-

Drug Administration:

-

Administer Prodipine hydrochloride intravenously at various doses to the lesioned rats. Include a vehicle control group.

-

-

Behavioral Testing:

-

Rotational Behavior: Following Prodipine administration, monitor the rotational behavior of the rats over a set period. A reduction in net rotations compared to the baseline suggests efficacy.

-

Cylinder Test (Forelimb Asymmetry): Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs to support itself against the wall. An increase in the use of the impaired limb indicates functional recovery.

-

-

Data Analysis:

-

Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different doses of Prodipine hydrochloride to the vehicle control.

-

-

Post-mortem Analysis (Optional):

-

At the end of the study, euthanize the animals and perform immunohistochemistry on brain sections to quantify the extent of the dopaminergic lesion (e.g., by staining for tyrosine hydroxylase).

-

Conclusion

Prodipine hydrochloride is an experimental compound with a known inhibitory effect on DPP IV and a proposed stimulatory effect on the catecholaminergic system. The provided protocols offer a framework for conducting in vivo studies to further investigate its biological activities. Researchers should be mindful of the limited publicly available data on its pharmacokinetics and toxicology and design their studies accordingly, with careful dose selection and monitoring for adverse effects.

References

Application Notes and Protocols for the Preparation of Stable Prodipine Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stable solutions of Prodipine hydrochloride for laboratory use. The information is compiled from publicly available data and general best practices for handling similar chemical compounds.

Introduction

Prodipine hydrochloride is a diphenylpiperidine derivative and is recognized as a Dipeptidyl Peptidase IV (DPP-4) inhibitor.[1] As a hydrochloride salt, it is formulated to have enhanced aqueous solubility compared to its free base form.[1] Proper preparation and storage of Prodipine hydrochloride solutions are critical for obtaining accurate and reproducible experimental results. These notes provide guidance on solvent selection, solution preparation, and storage to ensure the stability and integrity of the compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Prodipine hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1-isopropyl-4,4-diphenylpiperidine hydrochloride | [2] |

| CAS Number | 31314-39-3 | [1][2] |

| Molecular Formula | C₂₀H₂₆ClN | [1][2] |

| Molecular Weight | 315.89 g/mol | [2] |

| Appearance | To be determined (likely a solid) | [2] |

Solubility Data

Precise quantitative solubility data for Prodipine hydrochloride in common laboratory solvents is not widely published. However, its hydrochloride form suggests some degree of aqueous solubility.[1] One supplier notes that it is soluble in DMSO.[3] A preliminary small-scale solubility test is highly recommended to determine the solubility in your specific solvent and batch of the compound.

| Solvent | Reported Solubility | General Expectation |

| Water | Not specified | Expected to have some solubility due to the hydrochloride salt. |

| Ethanol | Not specified | May be soluble, as is common for many organic hydrochlorides. |

| DMSO (Dimethyl Sulfoxide) | Soluble | [3] |

| PBS (Phosphate-Buffered Saline) | Not specified | Solubility may be pH-dependent; PBS is typically near neutral pH. |

Experimental Protocols

4.1. Preliminary Solubility Assessment

Objective: To determine the approximate solubility of Prodipine hydrochloride in the desired solvent before preparing a stock solution.

Materials:

-

Prodipine hydrochloride powder

-

Selected solvent (e.g., sterile water, DMSO, ethanol)

-

Vortex mixer

-

Calibrated balance

-

Microcentrifuge tubes

Methodology:

-

Weigh out a small, precise amount of Prodipine hydrochloride (e.g., 1 mg) and place it in a microcentrifuge tube.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If the solid has completely dissolved, the solution is at a concentration of at least 10 mg/mL. You can proceed to make a stock solution at or below this concentration.

-

If the solid has not completely dissolved, add another measured volume of solvent and repeat the vortexing and observation steps until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

-

For aqueous solutions, gentle warming (to 37°C) and sonication can be used to aid dissolution.[3]

4.2. Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of Prodipine hydrochloride.

Materials:

-

Prodipine hydrochloride powder

-

Appropriate solvent (determined from the preliminary solubility assessment)

-

Sterile, amber glass or polypropylene vials

-

Calibrated balance

-

Vortex mixer and/or sonicator

Protocol (Example for a 10 mM DMSO Stock Solution):

-

Calculate the mass of Prodipine hydrochloride needed. For a 10 mM solution, the calculation is: Mass (mg) = 10 mmol/L * 0.001 L * 315.89 g/mol * 1000 mg/g = 3.16 mg

-

Weigh out the calculated amount of Prodipine hydrochloride powder and place it in a sterile vial.

-

Add the desired volume of DMSO (e.g., 1 mL) to the vial.

-

Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

4.3. Preparation of Working Solutions

Objective: To dilute the stock solution to the final desired concentration for experiments.

Materials:

-

Prodipine hydrochloride stock solution

-

Appropriate diluent (e.g., cell culture medium, PBS)

Protocol:

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the working solution using the formula: M₁V₁ = M₂V₂.

-

Add the calculated volume of the stock solution to the appropriate volume of the diluent.

-

Mix thoroughly by gentle inversion or pipetting.

-

Prepare working solutions fresh for each experiment if possible.

Stability and Storage

5.1. Solid Compound

The solid powder of Prodipine hydrochloride should be stored under the following conditions:

-

Short-term (days to weeks): 0-4°C, dry, and protected from light.[2]

-

Long-term (months to years): -20°C, dry, and protected from light.[2]

5.2. Solutions

The stability of Prodipine hydrochloride in solution is not well-documented. Based on the chemical properties of similar compounds (piperidine derivatives and hydrochloride salts), the following storage conditions are recommended to maximize stability:

| Storage Condition | Recommendation | Rationale |

| Temperature | Store stock solutions at -20°C or -80°C. | Lower temperatures slow down the rate of chemical degradation. |

| pH | For aqueous solutions, a slightly acidic pH may improve stability. | Hydrolysis of similar compounds is often catalyzed by neutral to alkaline conditions. |

| Light | Protect solutions from light by using amber vials or wrapping vials in foil. | Many organic compounds are light-sensitive. |

| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can degrade the compound. |

General Recommendations for Solution Storage:

-

When stored at -20°C, it is recommended to use the solution within 1 month.[3]

-

When stored at -80°C, it is recommended to use the solution within 6 months.[3]

-

Solutions for in vivo use may require specific formulations, such as a mixture of DMSO, PEG300, Tween 80, and saline.[4]

Safety Precautions

-

Handle Prodipine hydrochloride in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]

-

Avoid inhalation of the powder and contact with skin and eyes.[5]

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

Visualizations

Caption: Mechanism of action of Prodipine hydrochloride as a DPP-4 inhibitor.

Caption: Recommended workflow for preparing and storing Prodipine hydrochloride solutions.

References

- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advancing the Harmonization of Biopredictive Methodologies through the Product Quality Research Institute (PQRI) Consortium: Biopredictive Dissolution of Dipyridamole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspnf.com [uspnf.com]

- 5. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prodipine Hydrochloride in Rabbit Animal Models

Disclaimer: Information on the recommended dosage of Prodipine hydrochloride for rabbit animal models is not available in the currently accessible scientific literature. Prodipine hydrochloride is an experimental antiparkinsonian agent that was the precursor to Budipine. While it was found to be effective, its development was halted due to side effects, primarily gastrointestinal issues, which necessitated intravenous administration.

These application notes provide a general framework for researchers and drug development professionals interested in investigating Prodipine hydrochloride in rabbit models. The protocols outlined below are generalized for the intravenous administration of a novel compound in rabbits and should be adapted based on preliminary dose-ranging and toxicology studies.

Quantitative Data Summary

Due to the lack of specific studies on Prodipine hydrochloride in rabbits, no quantitative data on its dosage, pharmacokinetics, or pharmacodynamics is available. For context, the following table presents pharmacokinetic parameters for other centrally acting drugs in rabbits. This is for illustrative purposes only and should not be used to infer the properties of Prodipine hydrochloride.

| Drug | Dose (mg/kg) | Route | T½ (hours) | Cmax (ng/mL) | Vd (L/kg) | CL (L/h/kg) |

| Pimobendan | 2.08 | Oral | 3.54 | 15.7 | - | - |

| Buprenorphine | 0.05 | SC | - | - | - | - |

| BMS-181184 | 10 - 150 | IV | 2.31 - 4.99 | 120,000 - 648,000 | 0.397 - 0.799 | - |

Data presented is for illustrative purposes and is derived from studies on different compounds.

Experimental Protocols

The following are generalized protocols for the intravenous administration of a test compound to rabbit animal models. It is crucial to perform dose-ranging studies to determine a safe and effective dose for Prodipine hydrochloride before conducting full-scale experiments.

Animal Model

-

Species: New Zealand White rabbit (Oryctolagus cuniculus)

-

Weight: 2.5 - 3.5 kg

-

Housing: Individually housed in stainless steel cages with ad libitum access to food and water.

-

Acclimatization: Minimum of 7 days before the experiment.

Preparation of Prodipine Hydrochloride Solution

-

Prodipine hydrochloride should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

-

The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility.

-

The concentration of the solution should be calculated to allow for the desired dose to be administered in a volume of 1-2 mL.

Intravenous Administration Protocol

-

Gently restrain the rabbit.

-

Disinfect the marginal ear vein with 70% ethanol.

-

Insert a 24-gauge catheter into the vein.

-

Administer the Prodipine hydrochloride solution slowly over a period of 1-2 minutes.

-

Flush the catheter with sterile saline.

-

Remove the catheter and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal closely for any adverse reactions during and after administration.

Potential Signaling Pathway

Prodipine and its analogue Budipine are known to act as central stimulants, affecting the catecholaminergic system. The following diagram illustrates a hypothetical signaling pathway that could be influenced by Prodipine hydrochloride, leading to increased dopaminergic and noradrenergic activity.

Application of Prodipine Hydrochloride in Cell Culture-Based Assays: Current Landscape and Future Directions

Despite its investigation as an experimental antiparkinsonian agent, publicly available scientific literature lacks detailed studies on the application of Prodipine hydrochloride in cell culture-based assays. Prodipine, a 4,4-diphenylpiperidine derivative and a precursor to budipine, has been noted for its effects on the catecholaminergic system in animal models. However, specific protocols, quantitative data from cell-based assays, and well-defined cellular signaling pathways remain largely uncharacterized in published research.

This document aims to provide a foundational understanding based on the limited available information and suggests potential avenues for future research using cell culture models.

Putative Mechanism of Action and Potential In Vitro Assays

Prodipine is described as a "central stimulant" that has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brains of animals. Its analogue, budipine, is known to have a multi-faceted mechanism of action, including indirect dopaminergic effects, NMDA receptor antagonism, and antimuscarinic actions. While the direct cellular mechanisms of Prodipine are not well-elucidated, these characteristics suggest several potential applications in cell culture-based assays for neuroscience and drug discovery research.

Potential Research Applications:

-

Neuroprotection Assays: Given its development as an antiparkinsonian agent, Prodipine hydrochloride could be investigated for neuroprotective properties in cell culture models of neurodegenerative diseases like Parkinson's disease.

-

Cytotoxicity Assays: Determining the cytotoxic profile of Prodipine hydrochloride is a fundamental first step in evaluating its potential as a therapeutic agent.

-

Calcium Channel Modulation Assays: As some diphenylpiperidine derivatives exhibit activity at calcium channels, investigating Prodipine's effect on calcium influx in neuronal cells could be a valuable area of research.

-

Dopaminergic Pathway Modulation: Assays measuring dopamine release, reuptake, and receptor binding in relevant neuronal cell lines could shed light on its mechanism of action.

Experimental Protocols: Hypothetical Frameworks for Investigation

The following are proposed protocols based on standard cell culture techniques that could be adapted to study Prodipine hydrochloride.

General Cell Culture Maintenance

-

Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neuronal cultures would be relevant choices for neuroprotection and mechanistic studies. For general cytotoxicity, cell lines such as HeLa or HEK293 could be used.

-

Culture Conditions: Cells should be maintained in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of Prodipine hydrochloride on cell viability.

Materials:

-

Prodipine hydrochloride stock solution (e.g., in DMSO or water)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Prodipine hydrochloride in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of Prodipine hydrochloride solution. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)

This protocol can be used to assess the potential of Prodipine hydrochloride to protect neuronal cells from oxidative stress.

Materials:

-

Differentiated neuronal cells (e.g., SH-SY5Y treated with retinoic acid) in 96-well plates

-

Prodipine hydrochloride

-

Hydrogen peroxide (H₂O₂)

-

Cell viability assay reagents (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Differentiate neuronal cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Prodipine hydrochloride for a specified time (e.g., 2-4 hours).

-

Induce oxidative stress by adding a final concentration of H₂O₂ (concentration to be optimized for the specific cell line, e.g., 100-500 µM) to the wells (except for the untreated control wells).

-

Incubate for 24 hours.

-

Assess cell viability using a standard assay like the MTT or CellTiter-Glo® assay.

-

Compare the viability of cells treated with Prodipine hydrochloride and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Data Presentation: A Template for Quantitative Results

As no quantitative data for Prodipine hydrochloride in cell culture is currently available, the following table serves as a template for how such data could be presented.

| Assay Type | Cell Line | Compound | IC50 / EC50 (µM) | Exposure Time (h) | Reference |

| Cytotoxicity | SH-SY5Y | Prodipine hydrochloride | Data Not Found | 24 | Hypothetical |

| Cytotoxicity | PC12 | Prodipine hydrochloride | Data Not Found | 48 | Hypothetical |

| Neuroprotection | SH-SY5Y | Prodipine hydrochloride | Data Not Found | 24 | Hypothetical |

| DPP IV Inhibition | Purified Rabbit Enzyme | Prodipine | 4.5 | N/A | [1] |

| DPP IV Inhibition | Rabbit Plasma | Prodipine | 30 | N/A | [1] |

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of Prodipine hydrochloride in cell culture.

Conclusion and Future Perspectives

The application of Prodipine hydrochloride in cell culture-based assays is a nascent field with significant potential for discovery. The lack of published data underscores the need for foundational research to characterize its cellular effects. Future studies should focus on establishing its cytotoxicity profile across various cell lines, elucidating its precise mechanism of action at the cellular level, and exploring its therapeutic potential in models of neurodegenerative diseases. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in investigating this compound.

References

Application Notes and Protocols for Determining the IC50 of Prodipine Hydrochloride Analogue, Budipine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodipine hydrochloride is a 4,4-diphenylpiperidine derivative with potential applications in neuropharmacology. Determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and mechanism of action. This document provides detailed protocols for in vitro assays relevant to the known pharmacological profile of its analogue, Budipine, which includes interactions with N-methyl-D-aspartate (NMDA) receptors and muscarinic acetylcholine receptors.

Data Presentation: In Vitro IC50 and Ki Values for Budipine

The following table summarizes the available quantitative data for Budipine from in vitro assays. These values can be used as a reference for expected potency when testing Prodipine hydrochloride against similar targets.

| Compound | Assay Type | Target/Ligand | Cell/Tissue Type | IC50 / Ki | Reference |

| Budipine | Radioligand Binding Assay | NMDA Receptor ([3H]TCP binding) | Not specified | IC50: 36 µM | [1] |

| Budipine | Radioligand Binding Assay | Muscarinic Receptors ([3H]3-quinuclidinol benzilate binding) | Not specified | IC50: 1.1 µM | [1] |

| Budipine | Whole-Cell Patch Clamp | NMDA-induced currents | Cultured striatal neurons | IC50: 59.4 µM | [2] |

| Budipine | Radioligand Binding Assay | PCP binding site of NMDA Receptor | Postmortem human brain frontal cortex membranes | Ki: ~12 µM | [3] |

| Budipine | Radioligand Binding Assay | Sigma 1 binding sites | Postmortem human brain frontal cortex membranes | Ki: ~2 µM | [3] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor ([3H]TCP)

This protocol is designed to determine the IC50 value of a test compound (e.g., Prodipine hydrochloride) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Test compound (Prodipine hydrochloride)

-

[3H]TCP (Thienylcyclohexylpiperidine)

-

Membrane preparation from a relevant tissue source (e.g., rat brain cortex)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Compound Preparation: Prepare a stock solution of Prodipine hydrochloride in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for the dose-response curve.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer (for total binding) or a high concentration of a known NMDA receptor antagonist like MK-801 (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of [3H]TCP at a final concentration of approximately 2.5 nM.[1]

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Washing: Wash each well with cold wash buffer three times to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Whole-Cell Patch Clamp Electrophysiology for NMDA Receptor Currents

This protocol measures the functional inhibition of NMDA receptor-mediated ion currents by a test compound in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., striatal, hippocampal, or cortical neurons)[2]

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.001 Glycine, pH 7.3

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.3

-

NMDA

-

Test compound (Prodipine hydrochloride)

Protocol:

-

Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch clamp configuration on a selected neuron.

-

Hold the cell at a membrane potential of -70 mV.[2]

-

Perfuse the external solution over the cell.

-

-

Eliciting NMDA Currents: Apply a brief pulse of NMDA (e.g., 200 µM) to elicit an inward current.[2]

-

Compound Application: Co-apply the test compound at various concentrations with the NMDA pulse.

-

Data Acquisition: Record the peak amplitude of the NMDA-induced current in the absence and presence of the test compound.

-

Data Analysis:

-

Calculate the percentage of inhibition of the NMDA-induced current for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Caption: Experimental workflow for IC50 determination.

Caption: Multifaceted mechanism of action of Budipine.

References

- 1. Effects of the antiparkinsonian drug budipine on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Budipine is a low affinity, N-methyl-D-aspartate receptor antagonist: patch clamp studies in cultured striatal, hippocampal, cortical and superior colliculus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiparkinsonian drug budipine binds to NMDA and sigma receptors in postmortem human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Prodipine Hydrochloride in Metabolic Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Prodipine hydrochloride is a diphenyl-phosphonate derivative that functions as a potent, slow-binding, and irreversible inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2] This enzyme plays a critical role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Prodipine hydrochloride prolongs the action of these hormones, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner. These characteristics make Prodipine hydrochloride a valuable research tool for investigating metabolic pathways, particularly those involved in glucose metabolism and type 2 diabetes.[1]

Mechanism of Action

DPP-4 is a serine protease that is widely expressed in various tissues and exists in both a membrane-bound and a soluble form in plasma. Its primary metabolic role is the cleavage of N-terminal dipeptides from a variety of substrates, including the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Prodipine hydrochloride irreversibly binds to the active site of DPP-4, thereby preventing the degradation of GLP-1 and GIP. The resulting increase in active incretin levels leads to several downstream effects that contribute to improved glucose control:

-

Enhanced Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to elevated blood glucose.

-

Suppressed Glucagon Secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The study of these effects allows researchers to dissect the intricate signaling cascades governed by incretin hormones and their role in metabolic regulation.

Research Applications

Prodipine hydrochloride can be utilized in a variety of research settings to explore metabolic pathways:

-

In Vitro Enzyme Kinetics: To study the inhibitory mechanism of compounds on DPP-4 activity and to screen for novel DPP-4 inhibitors.

-

Cell-Based Assays: To investigate the downstream effects of DPP-4 inhibition on intracellular signaling pathways in pancreatic, intestinal, or other metabolically active cell lines.

-

In Vivo Animal Models: To examine the physiological effects of DPP-4 inhibition on glucose tolerance, insulin sensitivity, and other metabolic parameters in preclinical models of metabolic diseases.

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the duration of action and the relationship between plasma drug concentration and DPP-4 inhibition.

Data Presentation

Table 1: Quantitative Data for Prodipine Hydrochloride

| Parameter | Value | Species | Source |

| IC50 (Purified DPP-4) | 4.5 µM | Rabbit | [2] |

| IC50 (Plasma DPP-4) | 30 µM | Rabbit | [2] |

| In Vivo Efficacy | <20% of pre-injection DPP-4 activity 1 hour post-dose | Rabbit | [2] |

| In Vivo Duration | 5-8 days for 50% recovery of DPP-4 activity | Rabbit | [2] |

Experimental Protocols

Protocol 1: In Vitro Determination of DPP-4 Inhibition by Prodipine Hydrochloride

Objective: To determine the half-maximal inhibitory concentration (IC50) of Prodipine hydrochloride on DPP-4 activity using a fluorogenic substrate.

Materials:

-

Prodipine hydrochloride

-

Purified Dipeptidyl Peptidase-4 (DPP-4) enzyme

-

Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare Prodipine Hydrochloride Stock Solution: Dissolve Prodipine hydrochloride in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Perform serial dilutions of the Prodipine hydrochloride stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).

-

Enzyme Preparation: Dilute the purified DPP-4 enzyme in the assay buffer to a working concentration.

-

Assay Reaction: a. To each well of the 96-well microplate, add 50 µL of the diluted Prodipine hydrochloride solutions or vehicle control (assay buffer with the same percentage of DMSO as the drug solutions). b. Add 25 µL of the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using the microplate reader.

-

Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each concentration of Prodipine hydrochloride. b. Normalize the reaction rates to the vehicle control to determine the percent inhibition for each concentration. c. Plot the percent inhibition against the logarithm of the Prodipine hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Plasma DPP-4 Inhibition in a Rabbit Model

Objective: To evaluate the in vivo efficacy and duration of action of Prodipine hydrochloride on plasma DPP-4 activity in rabbits.

Materials:

-

Male New Zealand white rabbits (3-4 kg)

-

Prodipine hydrochloride

-

Sterile saline solution

-

Blood collection tubes containing an anticoagulant (e.g., EDTA)

-

Centrifuge

-

DPP-4 activity assay kit (as described in Protocol 1 or a commercial equivalent)

Procedure:

-

Acclimatization: Acclimatize the rabbits to the laboratory conditions for at least one week prior to the experiment.

-

Baseline Blood Collection: Collect a baseline blood sample from the marginal ear vein of each rabbit.

-

Drug Administration: Administer a single intravenous injection of Prodipine hydrochloride (e.g., 1, 5, or 10 mg dissolved in sterile saline) or a vehicle control (sterile saline) to the rabbits.[2]

-

Post-Dose Blood Collection: Collect blood samples at various time points post-injection (e.g., 1, 4, 8, 24 hours, and then daily for up to 21 days).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

DPP-4 Activity Assay: Determine the DPP-4 activity in the plasma samples using the in vitro assay described in Protocol 1.

-

Data Analysis: a. Express the DPP-4 activity at each time point as a percentage of the baseline activity for each rabbit. b. Plot the mean percent DPP-4 activity against time for each treatment group. c. Determine the time required for DPP-4 activity to recover to 50% of the baseline level.

Visualizations

Caption: DPP-4 signaling pathway and the inhibitory action of Prodipine hydrochloride.

Caption: Experimental workflow for in vitro DPP-4 inhibition assay.

Caption: Experimental workflow for in vivo assessment of DPP-4 inhibition.

References

Application Notes and Protocols: Investigating Glucose Metabolism with Prodipine Hydrochloride

Introduction

Prodipine hydrochloride is a potent, irreversible inhibitor of Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis.[1] DPP-4 is a serine exopeptidase that is widely expressed in the body and is responsible for the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] By inhibiting DPP-4, Prodipine hydrochloride prevents the breakdown of these incretins, leading to their increased circulation and prolonged action.[3] This results in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells, both of which contribute to lowering blood glucose levels.[3] These characteristics make Prodipine hydrochloride a valuable research tool for investigating the intricate pathways of glucose metabolism and the therapeutic potential of DPP-4 inhibition in metabolic disorders like type 2 diabetes.

Data Presentation

In Vivo Efficacy of Prodipine Hydrochloride

Table 1: In Vivo Inhibition of Plasma DPP-4 Activity by Prodipine Hydrochloride in Rabbits [1]

| Treatment Group | Time Post-Injection | Plasma DPP-4 Activity (% of Pre-injection) | Duration of Effect |

| Saline (Control) | 1 hour | ~100% | N/A |

| Prodipine (10 mg, single i.v. injection) | 1 hour | < 20% | Half-recovery: 5-8 days; Full recovery: >20 days |

| Prodipine (1, 5, or 10 mg, single i.v. injection) | 24 hours | Profound and long-lasting inhibition | Dose-dependent duration |

Data adapted from De Meester et al., Biochemical Pharmacology, 1997.[1]

Comparative Data for DPP-4 Inhibitors

To provide a framework for designing experiments with Prodipine hydrochloride, the following tables summarize quantitative data for other well-characterized DPP-4 inhibitors.

Table 2: IC50 Values for Common DPP-4 Inhibitors

| Inhibitor | IC50 (nM) |

| Sitagliptin | 4.38[4] |

| Vildagliptin | ~13[5] |

| Saxagliptin | ~1.3[5] |

Table 3: Representative Effects of DPP-4 Inhibition on Glucose Metabolism In Vitro

| Cell Line | Treatment | Effect on Glucose Uptake | Key Protein Expression Changes | Reference |

| L6 Myotubes | Sitagliptin | Increased 2-NBDG uptake | Upregulation of GLUT4 expression | [6][7] |

| Cardiomyocytes | Sitagliptin | Enhanced 18FDG uptake | Increased sarcolemmal translocation of GLUT4 | [8][9] |

| Adipose and Skeletal Muscle (in vivo) | Sitagliptin | Not directly measured | Upregulation of GLUT4 expression | [6][7] |

| Liver (in vivo) | Sitagliptin | Not directly measured | Increased phosphorylation of Akt | [10] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

In Vitro DPP-4 Activity Assay (Fluorescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of Prodipine hydrochloride on DPP-4.

Materials:

-

Recombinant Human DPP-4

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[11]

-

DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Prodipine hydrochloride stock solution (in an appropriate solvent, e.g., DMSO or water)

-

Positive Control Inhibitor (e.g., Sitagliptin)[11]

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-4 Assay Buffer.

-